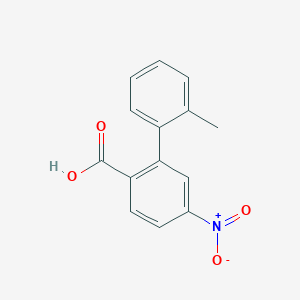2-(2-Methylphenyl)-4-nitrobenzoic acid
CAS No.: 191103-88-5
Cat. No.: VC11697170
Molecular Formula: C14H11NO4
Molecular Weight: 257.24 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 191103-88-5 |
|---|---|
| Molecular Formula | C14H11NO4 |
| Molecular Weight | 257.24 g/mol |
| IUPAC Name | 2-(2-methylphenyl)-4-nitrobenzoic acid |
| Standard InChI | InChI=1S/C14H11NO4/c1-9-4-2-3-5-11(9)13-8-10(15(18)19)6-7-12(13)14(16)17/h2-8H,1H3,(H,16,17) |
| Standard InChI Key | FKWGNJRTNLXASE-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |
| Canonical SMILES | CC1=CC=CC=C1C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |
Chemical Identity and Structural Characteristics
2-(2-Methylphenyl)-4-nitrobenzoic acid (IUPAC name: 4-nitro-2-(2-methylphenyl)benzoic acid) is a nitroaromatic compound with the molecular formula C₁₄H₁₁NO₄ and a molecular weight of 273.24 g/mol . The structure comprises a benzoic acid core with two substituents:
-
A nitro group (-NO₂) at the 4-position.
-
A 2-methylphenyl group (-C₆H₄CH₃) at the 2-position.
Key physicochemical properties include:
The nitro group confers electron-withdrawing effects, influencing the compound’s reactivity and interaction with biological targets.
Synthesis and Manufacturing Approaches
While no direct synthesis routes for 2-(2-methylphenyl)-4-nitrobenzoic acid are documented, analogous methods for nitrobenzoic acid derivatives provide a framework for its preparation. A plausible multi-step synthesis involves:
Step 1: Nitration of 2-(2-Methylphenyl)benzoic Acid
-
Reactant: 2-(2-Methylphenyl)benzoic acid.
-
Conditions: Treatment with concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C.
-
Outcome: Selective nitration at the para position relative to the carboxylic acid group .
Step 2: Purification and Isolation
-
Workup: Neutralization with aqueous sodium bicarbonate, followed by extraction using ethyl acetate.
-
Crystallization: Recrystallization from ethanol yields pure product .
Challenges:
-
Competitive nitration at alternative positions may occur, requiring careful temperature control.
-
The methylphenyl group may sterically hinder reaction efficiency, necessitating excess nitrating agents .
Physicochemical and Spectroscopic Properties
Thermal Stability
Differential scanning calorimetry (DSC) of related nitrobenzoic acids reveals decomposition temperatures near 200–250°C, suggesting similar thermal behavior for 2-(2-methylphenyl)-4-nitrobenzoic acid .
Spectroscopic Characterization
-
IR Spectroscopy:
-
ν(C=O): 1680–1700 cm⁻¹ (carboxylic acid).
-
ν(NO₂): 1520–1350 cm⁻¹ (asymmetric and symmetric stretching).
-
-
¹H NMR (DMSO-d₆):
-
δ 8.2–8.5 ppm (aromatic protons adjacent to nitro group).
-
δ 2.4 ppm (methyl group singlet).
-
Applications in Pharmaceutical Research
Antimicrobial Activity
Nitro-substituted benzoic acids exhibit broad-spectrum antimicrobial properties. The nitro group’s redox activity generates reactive oxygen species (ROS), disrupting microbial cell membranes.
Comparative Analysis with Related Compounds
| Compound | Key Structural Differences | Bioactivity Comparison |
|---|---|---|
| 2-Methyl-4-nitrobenzoic Acid | Lacks the 2-methylphenyl group | Lower lipophilicity (LogP: 2.1) |
| 4-Nitro-2-phenoxybenzoic Acid | Phenoxy vs. methylphenyl group | Reduced metabolic stability |
| N-(2-Methylphenyl)-4-nitrobenzamide | Amide vs. carboxylic acid group | Enhanced receptor binding |
The 2-methylphenyl group in 2-(2-methylphenyl)-4-nitrobenzoic acid enhances membrane permeability compared to simpler nitrobenzoic acids .
Challenges and Future Directions
Synthesis Optimization
-
Catalytic Nitration: Explore transition metal catalysts (e.g., Cu(NO₃)₂) to improve regioselectivity .
-
Green Chemistry: Replace harsh nitrating agents with ionic liquids or biocatalysts.
Biological Evaluation
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume